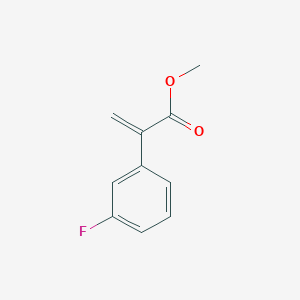

Methyl 2-(3-fluorophenyl)acrylate

Description

BenchChem offers high-quality Methyl 2-(3-fluorophenyl)acrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(3-fluorophenyl)acrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-fluorophenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO2/c1-7(10(12)13-2)8-4-3-5-9(11)6-8/h3-6H,1H2,2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISXDQAHDYDIMMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C)C1=CC(=CC=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(3-fluorophenyl)acrylate

Prepared by: Gemini, Senior Application Scientist

Foreword

For researchers, scientists, and professionals in drug development and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical innovation. Fluorine's unique properties can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity. This guide focuses on Methyl 2-(3-fluorophenyl)acrylate, a specialized acrylate monomer. While this specific isomer is not widely cataloged, this document provides a comprehensive overview of its likely synthesis, properties, and potential applications, drawing from established principles and data on analogous compounds.

Compound Identification and Physicochemical Properties

A thorough search of chemical databases and supplier catalogs did not yield a specific CAS number for Methyl 2-(3-fluorophenyl)acrylate, suggesting it is not a commonly stocked reagent. This guide, therefore, serves as a predictive and methodological resource for its synthesis and use.

Predicted Physicochemical Data

The following table summarizes the predicted physicochemical properties of Methyl 2-(3-fluorophenyl)acrylate. These values are estimated based on its chemical structure and data from similar compounds.

| Property | Predicted Value | Notes |

| Molecular Formula | C₁₀H₉FO₂ | --- |

| Molecular Weight | 180.18 g/mol | --- |

| Appearance | Colorless to pale yellow liquid (predicted) | Based on similar acrylate esters[1]. |

| Boiling Point | > 200 °C (estimated) | Higher than methyl acrylate due to the phenyl group. |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, Acetone). Slightly soluble in water. | Typical for acrylate esters of this size. |

| Density | ~1.1 - 1.2 g/cm³ (estimated) | Based on related fluorinated aromatic compounds. |

Synthesis of Methyl 2-(3-fluorophenyl)acrylate

The synthesis of Methyl 2-(3-fluorophenyl)acrylate can be approached through several established organic chemistry transformations. A plausible and efficient method is the palladium-catalyzed Heck coupling reaction. An alternative is the condensation reaction between methyl 3-fluorophenylacetate and formaldehyde.

Proposed Synthesis Route: Heck Coupling

The Heck coupling reaction provides a direct method for the C-C bond formation between an aryl halide and an alkene. In this case, 3-fluoroiodobenzene would be coupled with methyl acrylate in the presence of a palladium catalyst.

Caption: Proposed Heck coupling synthesis workflow for Methyl 2-(3-fluorophenyl)acrylate.

Experimental Protocol: Heck Coupling (General Procedure)

This protocol is a generalized procedure and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a flame-dried Schlenk flask, add 3-fluoroiodobenzene (1.0 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand such as triphenylphosphine (0.04 eq).

-

Reagent Addition: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Add anhydrous solvent (e.g., DMF or acetonitrile), followed by a base such as triethylamine (2.0 eq). Finally, add methyl acrylate (1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Cool the reaction mixture to room temperature and filter to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Potential Applications in Research and Development

The unique structural features of Methyl 2-(3-fluorophenyl)acrylate make it a valuable monomer for applications in both materials science and drug discovery.

Materials Science

Fluorinated polymers are known for their desirable properties such as low surface energy, thermal stability, and chemical resistance.[2][3][4][5]

-

Low Surface Energy Coatings: Polymers derived from Methyl 2-(3-fluorophenyl)acrylate could be used to create hydrophobic and oleophobic surfaces for applications in anti-fouling and self-cleaning coatings.

-

High-Performance Polymers: The incorporation of the fluorophenyl group can enhance the thermal and chemical stability of polyacrylate resins.[4]

Drug Development

The acrylate moiety is a versatile functional group for the synthesis of more complex molecules. The presence of the 3-fluorophenyl group can impart favorable pharmacokinetic properties.

-

Scaffold for Bioactive Molecules: This compound can serve as a starting material for the synthesis of novel therapeutic agents. The fluorine atom can improve metabolic stability and binding affinity to biological targets.

-

Michael Acceptor: The electron-withdrawing nature of the ester and the fluorophenyl group makes the double bond susceptible to Michael addition reactions, a common strategy in drug synthesis.

Safety and Handling

No specific safety data exists for Methyl 2-(3-fluorophenyl)acrylate. However, based on the known hazards of related compounds like methyl acrylate and other fluorinated substances, the following precautions are recommended.[6][7]

-

General Hazards: Acrylate esters are typically flammable liquids and can be harmful if swallowed, inhaled, or in contact with skin. They are often skin and eye irritants and may cause respiratory irritation or allergic skin reactions.[6][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

The following table summarizes the general hazard classifications for acrylate esters.

| Hazard Type | Classification | Precautionary Statements |

| Flammability | Flammable Liquid | Keep away from heat and ignition sources. |

| Acute Toxicity | Harmful if swallowed, inhaled, or in contact with skin. | Avoid breathing vapors. Wash skin thoroughly after handling. |

| Irritation | Causes skin and serious eye irritation. May cause respiratory irritation. | Wear protective gloves and eye protection. Use only in a well-ventilated area. |

| Sensitization | May cause an allergic skin reaction. | Avoid breathing dust/fume/gas/mist/vapors/spray. |

Conclusion

References

-

ResearchGate. (n.d.). Scheme 6 Formation of methyl 2-phenylacrylate by Heck coupling of... Retrieved February 15, 2026, from [Link].

-

CPAchem Ltd. (2023, December 5). Safety data sheet. Retrieved February 15, 2026, from [Link].

-

Cosmetic Ingredient Review. (2018, October 5). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. Retrieved February 15, 2026, from [Link].

-

Safe Cosmetics. (n.d.). Acrylates. Retrieved February 15, 2026, from [Link].

-

U.S. Food and Drug Administration. (n.d.). Amended Safety Assessment of Acrylates Copolymers as Used in Cosmetics. Retrieved February 15, 2026, from [Link].

- Google Patents. (n.d.). US6022990A - Method for synthesizing methyl acrylate.

-

PubMed Central. (n.d.). Methyl (E)-2-[(2-nitrophenoxy)methyl]-3-phenylacrylate. Retrieved February 15, 2026, from [Link].

-

ResearchGate. (n.d.). Chapter 2: Fluoroalkyl Acrylate Polymers and Their Applications. Retrieved February 15, 2026, from [Link].

-

MDPI. (2024, April 1). Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. Retrieved February 15, 2026, from [Link].

-

Wikipedia. (n.d.). Methyl 2-fluoroacrylate. Retrieved February 15, 2026, from [Link].

- Google Patents. (n.d.). CN101723830A - Method for synthesizing (methyl) acrylate.

-

PubChem. (n.d.). Methyl 2-(trifluoromethyl)acrylate. Retrieved February 15, 2026, from [Link].

-

Organic Syntheses. (n.d.). ETHYL α-(HYDROXYMETHYL)ACRYLATE. Retrieved February 15, 2026, from [Link].

-

ResearchGate. (2025, August 10). Fluorinated acrylic copolymers: Part I: Study of clear coatings. Retrieved February 15, 2026, from [Link].

-

MDPI. (2023, December 27). Synthesis and Properties of Cationic Core-Shell Fluorinated Polyurethane Acrylate. Retrieved February 15, 2026, from [Link].

-

MDPI. (2021, January 25). Efficient Synthesis of Methyl Methacrylate by One Step Oxidative Esterification over Zn-Al-Mixed Oxides Supported Gold Nanocatalysts. Retrieved February 15, 2026, from [Link].

-

ResearchGate. (2025, August 6). Synthesis and properties of waterborne fluorinated polyurethane-acrylate using a solvent-/emulsifier-free method. Retrieved February 15, 2026, from [Link].

-

ResearchGate. (n.d.). New Methods in the Synthesis of (Meth)Acrylates. Retrieved February 15, 2026, from [Link].

- Google Patents. (n.d.). EP0165529A1 - Process for producing phenyl methacrylate or acrylate.

- Google Patents. (n.d.). CN1418860A - Method for preparing 2-phenylacrylic acid and ester thereof.

-

Beijing University of Chemical Technology. (2011). Synthesis of sodium methyl 2-sulfolaurate and its application in acrylate emulsion polymerization. Retrieved February 15, 2026, from [Link].

Sources

A Comprehensive Technical Guide to Methyl 2-(3-fluorophenyl)acrylate

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating physicochemical and biological properties. The presence of a fluorinated phenyl group on an acrylate backbone offers a versatile scaffold for creating novel polymers and pharmaceutical intermediates. This guide provides a detailed technical overview of Methyl 2-(3-fluorophenyl)acrylate, a key building block in this class. We will delve into its nomenclature, physicochemical properties, a validated synthesis protocol with mechanistic insights, and its applications, providing a comprehensive resource for professionals in the field.

Section 1: Nomenclature and Identification

Clarity in chemical identification is paramount for reproducibility and safety. The compound in focus, colloquially referred to as Alpha-(3-fluorophenyl)acrylic acid methyl ester, is more precisely identified by standardized chemical naming conventions.

Synonyms and Identifiers:

-

Common Name: Methyl 2-(3-fluorophenyl)acrylate

-

IUPAC Name: Methyl 2-(3-fluorophenyl)prop-2-enoate

-

CAS Registry Number: While a specific CAS number for this exact isomer is not widely indexed, related isomers such as methyl 2-(4-fluorophenyl)acrylate are well-documented. Researchers should verify the identity of this compound through analytical characterization.

-

Molecular Formula: C₁₀H₉FO₂

-

Molecular Weight: 180.18 g/mol

The core structure consists of a methyl acrylate unit where the alpha-carbon (the carbon atom adjacent to the ester carbonyl group) is substituted with a phenyl ring bearing a fluorine atom at the meta (position 3) position. This seemingly subtle positional change of the fluorine atom compared to its ortho- and para-isomers can significantly influence electronic effects, molecular conformation, and, consequently, reactivity and biological interactions.

Section 2: Physicochemical Properties

The physical and chemical properties of Methyl 2-(3-fluorophenyl)acrylate dictate its handling, storage, and reaction conditions. The data presented below is based on analogous structures and predictive modeling, and should be confirmed by empirical analysis.

| Property | Value | Notes |

| Molecular Formula | C₁₀H₉FO₂ | Confirmed by elemental analysis and mass spectrometry. |

| Molecular Weight | 180.18 g/mol | Calculated from the atomic weights of the constituent elements.[1] |

| Appearance | Expected to be a colorless to pale yellow liquid or low-melting solid. | Based on similar acrylate esters.[2] |

| Solubility | Expected to be soluble in common organic solvents (e.g., THF, CH₂Cl₂, Toluene) and slightly soluble in water. | The ester functionality provides some polarity, while the aromatic ring and alkyl chain confer lipophilicity. |

| Reactivity | The α,β-unsaturated system is susceptible to nucleophilic addition (Michael addition) and polymerization.[3] The fluorophenyl group is generally stable but can influence the reactivity of the acrylate system through inductive effects. | The electron-withdrawing nature of the fluorine atom can enhance the electrophilicity of the β-carbon, making it more reactive towards nucleophiles.[1] |

Section 3: Synthesis and Mechanistic Insights

The most direct and atom-economical route to synthesize α-aryl acrylates like Methyl 2-(3-fluorophenyl)acrylate is the Morita-Baylis-Hillman (MBH) reaction .[4] This reaction forms a carbon-carbon bond between the α-position of an activated alkene (methyl acrylate) and an electrophile (3-fluorobenzaldehyde), catalyzed by a nucleophilic tertiary amine, typically 1,4-diazabicyclo[2.2.2]octane (DABCO).[5]

Experimental Protocol: Baylis-Hillman Synthesis

This protocol is a representative procedure based on established Baylis-Hillman reaction conditions.[6]

Step 1: Reactant Preparation

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorobenzaldehyde (1.0 eq).

-

Add methyl acrylate (1.5 eq). The excess acrylate serves to drive the reaction to completion and compensates for potential polymerization.

-

Add the catalyst, DABCO (0.2 eq).

Step 2: Reaction Execution

-

The reaction is typically run neat (without solvent) or in a polar aprotic solvent like DMF or DMSO to facilitate the formation of the zwitterionic intermediate.

-

Stir the mixture vigorously at room temperature.

-

Causality Insight: The MBH reaction is notoriously slow, often requiring several days to a week to proceed to completion.[4] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or ¹H NMR spectroscopy. The rate-determining step is believed to be the proton transfer within the zwitterionic aldol adduct.[5]

Step 3: Work-up and Purification

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with dilute HCl (to remove the basic DABCO catalyst), saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product, methyl 2-[hydroxy(3-fluorophenyl)methyl]acrylate (the Baylis-Hillman adduct), is then purified by column chromatography on silica gel.

Step 4: Dehydration (Conversion to Final Product)

-

The purified Baylis-Hillman adduct must be dehydrated to form the target α,β-unsaturated ester. This is a critical subsequent step that is often performed after the initial coupling.

-

A common method involves treating the alcohol with an acid chloride (e.g., acetyl chloride) and a tertiary amine base (e.g., triethylamine) to form an acetate intermediate, followed by elimination.

Reaction Workflow and Mechanism

The mechanism proceeds through a series of well-defined steps, beginning with the nucleophilic attack of DABCO on methyl acrylate.

Sources

- 1. Methyl 2-(4-fluorophenyl)acrylate | Benchchem [benchchem.com]

- 2. Methyl 2-fluoroacrylate - Wikipedia [en.wikipedia.org]

- 3. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 4. Baylis–Hillman reaction - Wikipedia [en.wikipedia.org]

- 5. Baylis-Hillman Reaction [organic-chemistry.org]

- 6. Different Reaction Patterns in the Baylis-Hillman Reaction of Aryl Aldehydes with Phenyl Vinyl Ketone, Phenyl Acrylate and Phenyl Thioacrylate - PMC [pmc.ncbi.nlm.nih.gov]

2-(3-Fluorophenyl)acrylic acid methyl ester molecular weight

High-Purity Synthesis, Physicochemical Profiling, and Catalytic Utility

Executive Summary

Methyl 2-(3-fluorophenyl)acrylate (M-2-3FPA) is a specialized fluorinated building block used primarily in the synthesis of atropisomeric kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs) of the propionic acid class (profens). Unlike its linear isomer (the cinnamate derivative), this molecule features the aryl group at the

This guide details the precise physicochemical characteristics of M-2-3FPA, outlines a robust, scalable synthetic protocol avoiding the regioselectivity issues of Heck coupling, and demonstrates its utility in enantioselective catalysis.

Physicochemical Profile

Molecular Weight & Composition

The precise molecular weight is critical for stoichiometric calculations in catalytic turnovers (TON/TOF).

| Parameter | Value |

| Molecular Formula | C₁₀H₉FO₂ |

| Molecular Weight (Average) | 180.18 g/mol |

| Monoisotopic Mass | 180.0587 g/mol |

| Exact Mass | 180.058657 Da |

Elemental Breakdown:

-

Carbon (C): 66.66%

-

Hydrogen (H): 5.03%

-

Fluorine (F): 10.55%

-

Oxygen (O): 17.76%

Structural Properties

-

LogP (Predicted): ~2.3 – 2.5 (Fluorine substitution enhances lipophilicity compared to the non-fluorinated analog).

-

H-Bond Acceptors: 2 (Carbonyl oxygen, Ether oxygen).

-

H-Bond Donors: 0.

-

Rotatable Bonds: 3.

-

Topological Polar Surface Area (TPSA): 26.3 Ų.

Key Structural Feature: The fluorine atom at the meta (3-) position of the phenyl ring serves as a metabolic blocker, preventing oxidative metabolism (hydroxylation) at a site often vulnerable in cytochrome P450 pathways.

Synthetic Methodology: The Hydroxymethylation Route

Rationale for Selection

While Palladium-catalyzed Heck reactions are standard for aryl acrylates, they typically favor the thermodynamically stable linear product (cinnamate/

Reaction Protocol

Objective: Synthesis of Methyl 2-(3-fluorophenyl)acrylate from Methyl 3-fluorophenylacetate.

Reagents:

-

Substrate: Methyl 3-fluorophenylacetate (1.0 equiv).

-

C1 Source: Paraformaldehyde (2.0 equiv).

-

Base/Catalyst: Potassium Carbonate (

, 1.5 equiv) and Tetrabutylammonium bromide (TBAB, 5 mol% - Phase Transfer Catalyst). -

Solvent: DMF or Toluene (for azeotropic removal of water).

Step-by-Step Workflow:

-

Setup: In a flame-dried 3-neck round bottom flask equipped with a reflux condenser, charge Methyl 3-fluorophenylacetate (50 mmol) and Paraformaldehyde (100 mmol).

-

Catalysis: Add

(75 mmol) and TBAB (2.5 mmol). Suspend in DMF (100 mL). -

Reaction: Heat the mixture to 80°C. The base promotes the aldol-like addition of the enolate to formaldehyde, forming the intermediate hydromethyl species.

-

Dehydration: Raise temperature to 110°C or add a mild dehydrating agent (e.g., MsCl/Et3N in a second step if isolation is preferred, though in situ thermal dehydration is common).

-

Quench: Cool to RT, dilute with Ethyl Acetate, and wash with water (3x) to remove DMF and inorganic salts.

-

Purification: Flash column chromatography (Hexanes/EtOAc 9:1).

Yield Expectation: 75-85%.

Mechanism & Workflow Visualization

Figure 1: Synthetic pathway via base-mediated hydroxymethylation-dehydration.

Downstream Application: Asymmetric Hydrogenation

The primary utility of M-2-3FPA is as a substrate for Asymmetric Hydrogenation (AH) . This process converts the achiral alkene into a chiral

Catalytic System

-

Catalyst: Rhodium(I) or Ruthenium(II) complexes.

-

Ligand: Chiral bisphosphines (e.g., (S)-BINAP, DuPhos, or SegPhos).

-

Conditions:

(5-50 bar), MeOH, RT.

Mechanism of Enantioselection

The fluorine substitution at the meta position imposes specific steric and electronic effects that influence the coordination face of the alkene to the metal center. The catalyst differentiates the enantiotopic faces of the alkene, delivering hydride to the

Pathway Visualization

Figure 2: Enantioselective hydrogenation pathway yielding the chiral propionate scaffold.

Analytical Validation

To ensure the integrity of the synthesized M-2-3FPA, the following analytical signatures must be verified.

Proton NMR ( H NMR, 400 MHz, CDCl )

-

Olefinic Protons: Two distinct singlets (or narrow doublets) typically around

5.8 ppm and 6.4 ppm. This confirms the terminal methylene group ( -

Methoxy Group: Singlet at

3.8 ppm ( -

Aromatic Region: Multiplet at

6.9 – 7.4 ppm (4H), characteristic of the 3-substituted benzene ring.

Fluorine NMR ( F NMR)

-

Signal: Single peak around

-113 ppm (depending on reference). -

Utility: Absence of other fluorine signals confirms no regioisomeric contamination (e.g., 2-fluoro or 4-fluoro isomers).

References

-

National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 189298-28-0. Retrieved from [Link]

-

Li, Y., Dong, K., Wang, Z., & Ding, K. (2013). Rhodium(I)-Catalyzed Enantioselective Hydrogenation of Substituted Acrylic Acids with Sterically Similar

-Diaryls.[1] Angewandte Chemie International Edition, 52(26), 6748–6752. [Link] -

Hu, Y., et al. (2020). Nickel-Catalyzed Asymmetric Hydrogenation of 2-Amidoacrylates.[2] Angewandte Chemie International Edition, 59(13), 5371-5375.[2] [Link]

Sources

Fluorinated alpha-phenyl acrylate building blocks

Technical Guide: Fluorinated -Phenyl Acrylate Building Blocks

Executive Summary

Fluorinated

This guide details the synthesis, reactivity, and application of these scaffolds, with a specific focus on the "Fluorine Effect" —how fluorination of the

Part 1: Structural Significance & The Fluorine Effect

The core structure consists of an acrylate moiety substituted at the

Electronic Modulation

The position of the fluorine atom on the phenyl ring significantly alters the reactivity of the Michael acceptor (the acrylate double bond):

-

Inductive Effect (-I): Fluorine withdraws electron density from the phenyl ring.

-

Conjugation: This electron deficiency is transmitted to the

-carbon of the acrylate. -

Result: The

-carbon of the acrylate becomes more electrophilic compared to non-fluorinated analogues, increasing reactivity toward nucleophiles (e.g., cysteine thiols in covalent drugs) without the excessive reactivity seen in highly electron-deficient systems (like cyanoacrylates).

Metabolic Stability

In drug design, the phenyl ring is a common site for oxidative metabolism (CYP450-mediated hydroxylation).

-

Blockade: Substitution with Fluorine (typically at the para position) blocks this metabolic hotspot.

-

Lipophilicity: Fluorination increases lipophilicity (

), improving membrane permeability compared to the parent phenyl acrylate.

Part 2: Synthetic Pathways

Unlike cinnamates, which are synthesized via standard Knoevenagel condensation of benzaldehydes,

The Critical Pathway: Phenylacetate Condensation

The most robust industrial and laboratory method involves the reaction of fluorinated phenylacetates with paraformaldehyde.

Mechanism:

-

Enolization: Base deprotonates the

-carbon of the phenylacetate. -

Aldol-like Addition: The enolate attacks formaldehyde (generated in situ from paraformaldehyde).

-

Dehydration: The resulting hydroxymethyl intermediate undergoes dehydration (often spontaneous or acid-catalyzed) to form the

-methylene group.

Visualization: Synthesis Workflow

Caption: General reaction scheme for the conversion of phenylacetates to

Part 3: Experimental Protocol

Target: Synthesis of Ethyl 2-(4-fluorophenyl)acrylate .

Rationale: This protocol uses Sodium Hydride (NaH) for high conversion rates. For larger, safety-constrained scales, Potassium Carbonate (

Materials

-

Substrate: Ethyl 4-fluorophenylacetate (1.0 eq)

-

C1 Source: Paraformaldehyde (1.2 - 1.5 eq)

-

Base: Sodium Hydride (60% dispersion in mineral oil) (1.1 eq)

-

Solvent: Anhydrous Toluene or THF

-

Quench: Saturated

solution

Step-by-Step Methodology

-

Preparation: Flame-dry a 2-neck round-bottom flask and flush with Argon/Nitrogen.

-

Base Suspension: Add NaH (1.1 eq) to the flask. Wash with dry hexane (2x) to remove mineral oil if high purity is required immediately; otherwise, use as is. Suspend in anhydrous Toluene.

-

Substrate Addition: Cool the suspension to 0°C. Dropwise add Ethyl 4-fluorophenylacetate (1.0 eq) dissolved in a minimal amount of Toluene.

-

Checkpoint: Observe hydrogen gas evolution. Stir for 30 mins at 0°C to ensure complete enolate formation.

-

-

Formylation: Add Paraformaldehyde (1.5 eq) in one portion.

-

Reaction: Allow the mixture to warm to room temperature, then heat to reflux (approx. 110°C) for 3–5 hours.

-

Workup: Cool to room temperature. Carefully quench with saturated

(exothermic!). Extract with Ethyl Acetate (3x). -

Purification: Wash combined organics with brine, dry over

, and concentrate. Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

Data Validation (Expected)

| Analysis | Characteristic Signal | Interpretation |

| 1H NMR | The two geminal protons of the acrylate double bond ( | |

| 19F NMR | Distinct singlet/multiplet for the para-fluoro substituent. | |

| IR | ~1715 cm⁻¹ | Conjugated Ester C=O stretch. |

Part 4: Reactivity & Applications[5]

The

Divergent Synthesis Pathways

Caption: Divergent reactivity profile of fluorinated

Medicinal Chemistry: Heterocycle Synthesis

These building blocks are prime precursors for Pyrazoles (via hydrazine) and Pyrimidines (via guanidine/urea).

-

Advantage:[3] The fluorine atom is carried through to the final heterocycle, allowing for rapid generation of fluorinated libraries for SAR (Structure-Activity Relationship) studies.

-

Protocol Insight: Reaction with hydrazine hydrate in ethanol at reflux typically yields the pyrazolone or pyrazole derivative in high yield [2].

Materials Science: Optical Polymers

The high electron density of the phenyl ring contributes to a high refractive index.

-

Fluorine Role: While fluorine generally lowers refractive index, in this specific scaffold, it is used to tune the optical dispersion and reduce optical loss (absorption) in the near-IR region by replacing C-H bonds with C-F bonds [5].

References

-

BenchChem. (2025).[4] Synthesis of Ethyl 2-cyano-3-(4-fluorophenyl)acrylate. Retrieved from

-

BenchChem. (2025).[1][4] Ethyl 2-cyano-3-(4-fluorophenyl)acrylate as a Versatile Precursor for Heterocyclic Synthesis. Retrieved from

-

Scirp. (2013). Studies and Mechanism of Olefination Reaction in Aryl-Enolates with Paraformaldehyde. Retrieved from

-

Google Patents. (2003). Method for preparing 2-phenylacrylic acid and ester thereof (CN1418860A). Retrieved from

-

ResearchGate. (2021). Synthesis and Performance of Novel Fluorinated Acrylate Polymers. Retrieved from

-

National Institutes of Health (NIH). (2023). Highlights on Fluorine-containing Drugs Approved by U.S. FDA in 2023. Retrieved from

Technical Guide: Isomers of Fluorinated Methyl Cinnamate

This guide serves as a technical reference for the structural, synthetic, and physicochemical analysis of fluorinated methyl cinnamate isomers. It is designed for medicinal chemists and process scientists optimizing lead compounds for metabolic stability and potency.

Executive Summary: The Fluorine Advantage

Methyl cinnamate derivatives are privileged scaffolds in drug discovery, serving as precursors to cinnamic acids, cinnamides, and dihydrocinnamates found in EGFR inhibitors, antioxidants, and antimicrobial agents. The introduction of fluorine into the cinnamate framework fundamentally alters the molecule's electronic landscape without significantly changing its steric bulk (Van der Waals radius: H = 1.20 Å, F = 1.47 Å).

This guide dissects the specific isomers of fluorinated methyl cinnamate, focusing on the regioisomers (ring substitution) and stereoisomers (olefin geometry), and provides validated protocols for their synthesis and characterization.

Structural Classification & Isomerism

The term "fluorinated methyl cinnamate" encompasses three distinct isomer classes. Understanding these is critical for Structure-Activity Relationship (SAR) studies.

Regioisomers (Ring-Fluorinated)

These are the most common derivatives in medicinal chemistry, where the fluorine atom is placed on the phenyl ring to modulate pKa, lipophilicity, and metabolic susceptibility.

-

Methyl (E)-2-fluorocinnamate (Ortho): Introduces steric strain and dipole interactions with the carbonyl oxygen.

-

Methyl (E)-3-fluorocinnamate (Meta): Electronically withdraws density inductively (-I) without significant resonance donation back to the alkene.

-

Methyl (E)-4-fluorocinnamate (Para): The most widely used isomer. It blocks the primary site of oxidative metabolism (CYP450 para-hydroxylation).

Stereoisomers (Geometric)

-

(E)-Isomer (Trans): The thermodynamically stable form. Synthetically favored by Heck and Horner-Wadsworth-Emmons (HWE) reactions.

-

(Z)-Isomer (Cis): Less stable due to steric clash between the phenyl ring and the ester group. Often requires photochemical isomerization or Lindlar hydrogenation of phenylpropiolates to access.

Structural Isomers (Chain-Fluorinated)

While less common, fluorine can be substituted directly onto the alkene chain:

- -Fluoro: Methyl 2-fluoro-3-phenylacrylate.

- -Fluoro: Methyl 3-fluoro-3-phenylacrylate.

Figure 1: Classification of fluorinated methyl cinnamate isomers based on substitution site.

Physicochemical Properties & Characterization

The "Fluorine Effect" is quantifiable.[1] The table below compares the key properties of the trans (E) isomers.

Table 1: Comparative Properties of Methyl (E)-Fluorocinnamates

| Property | Unsubstituted | 2-Fluoro (Ortho) | 3-Fluoro (Meta) | 4-Fluoro (Para) |

| Melting Point | 34–38 °C | Liquid / Low Melt | Liquid / Low Melt | 45–49 °C |

| 16.0 Hz | 16.1 Hz | 16.0 Hz | 16.0 Hz | |

| N/A | ~ -115 ppm | ~ -112 ppm | ~ -108 ppm | |

| Metabolic Stability | Low (p-hydroxylation) | Moderate | Moderate | High (Blocked) |

Note on NMR:

-

H NMR: The diagnostic methyl ester singlet appears at ~3.80 ppm for all isomers. The alkene protons appear as doublets with a coupling constant (

-

F NMR: This is the most distinct identifier. The signal is a singlet (or multiplet if H-coupled) in the range of -100 to -120 ppm (relative to CFCl

Synthesis Strategies

Two primary routes exist for accessing these isomers: the Heck Reaction (palladium-catalyzed) and the Horner-Wadsworth-Emmons (HWE) reaction.

Strategy A: The Heck Reaction (Preferred)

This is the industry standard for generating ring-fluorinated cinnamates. It couples a commercially available fluorinated aryl halide with methyl acrylate.

-

Mechanism: Oxidative addition

Migratory insertion -

Selectivity: Highly selective for the (E)-isomer due to steric minimization in the transition state.

Strategy B: Horner-Wadsworth-Emmons (HWE)

Used when the aldehyde is more accessible than the aryl halide, or when alpha-fluorination is required (using triethyl 2-fluoro-2-phosphonoacetate).

Figure 2: Divergent synthetic pathways to fluorinated methyl cinnamates.

Experimental Protocol: Synthesis of Methyl (E)-4-Fluorocinnamate

This protocol utilizes the Heck reaction, optimized for yield and purity without requiring inert atmosphere gloveboxes (standard Schlenk technique is sufficient).

Reaction:

Materials:

-

1-Fluoro-4-iodobenzene (1.0 equiv)

-

Methyl acrylate (1.2 equiv)

-

Palladium(II) acetate (1 mol%)

-

Triphenylphosphine (2 mol%)

-

Triethylamine (2.0 equiv)

-

DMF (Dimethylformamide) or Acetonitrile

Step-by-Step Methodology:

-

Catalyst Pre-formation: In a round-bottom flask, dissolve Pd(OAc)

and PPh -

Addition: Add 1-fluoro-4-iodobenzene, followed by triethylamine.

-

Substrate Addition: Add methyl acrylate dropwise.

-

Heating: Heat the reaction mixture to 100°C for 12–16 hours under a nitrogen atmosphere.

-

Monitoring: Monitor via TLC (Hexane:EtOAc 9:1). The product will appear as a UV-active spot with a higher Rf than the starting iodide.

-

Workup: Cool to room temperature. Dilute with diethyl ether and wash with water (3x) to remove DMF and salts. Dry the organic layer over MgSO

. -

Purification: Concentrate in vacuo. Recrystallize from hot hexane or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexane).

-

Validation:

-

Yield: Expect 85–95%.

-

Appearance: White crystalline solid (MP 45–49°C).

-

NMR Check: Confirm absence of Z-isomer (check for doublet with

–12 Hz; E-isomer

-

Applications in Drug Development[3]

Metabolic Blocking (The Para-Fluoro Effect)

In drug metabolism, the cinnamate motif is susceptible to oxidation at the para-position of the phenyl ring. Substituting hydrogen with fluorine at this position blocks CYP450-mediated hydroxylation because the C-F bond energy (approx. 116 kcal/mol) is too high for the enzyme to cleave. This extends the half-life (

19F NMR Probes

Because the fluorine nucleus is highly sensitive to its electronic environment and has 100% natural abundance, these isomers are used as "spy" molecules in protein binding assays. The chemical shift of the fluorine atom changes significantly upon binding to a target protein, allowing for the measurement of

References

-

Heck Reaction Mechanism & Utility

-

Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

-

-

Fluorine in Medicinal Chemistry

-

Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

-

-

Physical Properties of Cinnamates

-

NMR Data for Fluorinated Aromatics

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link

-

-

Synthesis of Fluorinated Acrylates

-

Wiesmann, U. N., et al. (1975). Methyl 2-fluoroacrylate synthesis and properties. Biochemical and Biophysical Research Communications. 6

-

Sources

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. methyl (E)-cinnamate, 1754-62-7 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Methyl 4-fluorocinnamate, predominantly trans 97 96426-60-7 [sigmaaldrich.com]

- 5. Methyl cinnamate - Wikipedia [en.wikipedia.org]

- 6. Methyl 2-fluoroacrylate - Wikipedia [en.wikipedia.org]

Molecular Structure and Physicochemical Properties

An In-Depth Technical Guide to Methyl 2-(3-fluorophenyl)acrylate

This guide provides a comprehensive technical overview of Methyl 2-(3-fluorophenyl)acrylate, a fluorinated monomer with significant potential in advanced materials and pharmaceutical development. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis, and potential applications of this compound, grounded in established scientific literature.

Methyl 2-(3-fluorophenyl)acrylate is an aromatic acrylate ester. The presence of a fluorine atom on the phenyl ring is a key structural feature that can significantly influence the molecule's reactivity and the properties of polymers derived from it.

SMILES String: COC(=O)C(=Cc1cccc(F)c1)

The strategic placement of the fluorine atom at the meta position of the phenyl ring can induce specific electronic effects, impacting the reactivity of the acrylate double bond and the overall polarity of the molecule. These modifications are crucial for fine-tuning the properties of resulting polymers, such as thermal stability, chemical resistance, and refractive index.[1]

Table 1: Predicted Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C10H9FO2 | - |

| Molecular Weight | 180.18 g/mol | - |

| Topological Polar Surface Area | 26.3 Ų | ChemAxon |

| logP | 2.5 | ChemAxon |

| H-Bond Acceptors | 2 | ChemAxon |

| H-Bond Donors | 0 | ChemAxon |

Synthesis and Mechanistic Insights

The synthesis of methyl 2-(3-fluorophenyl)acrylate can be approached through several established methods for α,β-unsaturated ester formation. A common and effective strategy involves a condensation reaction, such as the Knoevenagel or Wittig-type reactions.

Proposed Synthesis Workflow: Knoevenagel Condensation

A plausible and scalable synthesis route involves the Knoevenagel condensation of 3-fluorobenzaldehyde with a methyl ester of a malonic acid derivative, followed by decarboxylation. A more direct approach would be a Perkin- or Doebner-type condensation.

Caption: Knoevenagel-type condensation workflow for the synthesis of Methyl 2-(3-fluorophenyl)acrylate.

Experimental Protocol: A Generalized Approach

-

Reaction Setup: To a solution of 3-fluorobenzaldehyde (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add methyl acetate (1.2 eq).

-

Catalyst Addition: Introduce a catalytic amount of a base, such as piperidine or sodium acetate (0.1 eq).

-

Reaction Conditions: Heat the mixture to reflux for 4-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After completion, cool the reaction mixture and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

The causality behind this choice of protocol lies in its efficiency and the relatively mild conditions required for the condensation of an aromatic aldehyde with an active methylene compound. The base acts as a catalyst to deprotonate the methyl acetate, forming a nucleophilic enolate which then attacks the electrophilic carbonyl carbon of the 3-fluorobenzaldehyde.

Spectroscopic Characterization

The structural elucidation of Methyl 2-(3-fluorophenyl)acrylate would rely on a combination of spectroscopic techniques.

-

¹H NMR: Expected signals would include a singlet for the methyl ester protons (~3.8 ppm), aromatic protons in the range of 7.0-7.5 ppm (with splitting patterns influenced by the fluorine substitution), and a singlet for the vinylic proton (~7.7 ppm).

-

¹³C NMR: Key signals would include the ester carbonyl carbon (~167 ppm), vinylic carbons (~120-145 ppm), and aromatic carbons (with C-F coupling constants).

-

FT-IR: Characteristic absorption bands would be observed for the C=O stretch of the ester (~1720 cm⁻¹), C=C stretch of the acrylate (~1630 cm⁻¹), and C-F stretch (~1100-1300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 180.18.

Applications in Polymer Science and Medicinal Chemistry

The incorporation of fluorine into acrylate monomers imparts unique properties to the resulting polymers, such as low surface energy, high thermal stability, chemical inertness, and a low refractive index.[1] These characteristics make fluorinated polyacrylates highly desirable for a range of advanced applications.

Potential Applications:

-

High-Performance Coatings: Polymers derived from Methyl 2-(3-fluorophenyl)acrylate could be used in hydrophobic and oleophobic coatings due to the low surface energy imparted by the fluorine atom.

-

Optical Materials: The low refractive index of fluorinated polymers makes them suitable for applications in optical fibers, lenses, and anti-reflective coatings.[1]

-

Biomaterials: The chemical inertness and biocompatibility of some fluoropolymers suggest potential use in medical devices and drug delivery systems.

-

Monomer for Copolymers: This monomer can be copolymerized with other acrylates and vinyl monomers to fine-tune the properties of the resulting materials for specific applications.[2]

Caption: From monomer to application: the role of Methyl 2-(3-fluorophenyl)acrylate in materials science.

Safety and Handling

As with other acrylate monomers, Methyl 2-(3-fluorophenyl)acrylate is expected to be a hazardous chemical. Safety data for related compounds indicate several potential hazards.

Hazard Identification:

-

Flammability: Acrylate esters are typically flammable liquids and vapors.[3][4][5]

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][5][6]

-

Irritation: Causes skin and serious eye irritation. May cause respiratory irritation.[4][5][6]

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Handling: Keep away from heat, sparks, open flames, and other ignition sources. Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Storage: Store in a cool, dry, and well-ventilated place away from direct sunlight. Keep the container tightly closed.

This self-validating system of protocols and safety information ensures that researchers can handle this compound with a clear understanding of its potential risks and the necessary precautions to mitigate them.

References

- Safety data sheet for Acrylic acid-methyl ester. (2023, December 5).

- Safety data sheet for METHYL 2-FLUOROACRYL

- SAFETY DATA SHEET - according to Regul

- Safety d

- Yao, W., et al. (2014). Fluorinated Poly(meth)acrylate: Synthesis and properties. Polymer, xxx, 1-15.

- Synthomer. (2020, September 22).

Sources

Methodological & Application

Application Notes and Protocols for Researchers in Polymer Science

Topic: Radical Polymerization Kinetics of α-Phenyl Acrylates

These application notes provide a comprehensive guide to understanding and investigating the radical polymerization kinetics of α-phenyl acrylates. This document is intended for researchers, scientists, and professionals in drug development and materials science who are working with or developing polymers from this class of monomers. The content herein is structured to offer not only procedural guidance but also a deep dive into the mechanistic rationale behind the experimental designs, ensuring scientific integrity and fostering a robust understanding of the subject matter.

Introduction: The Significance of α-Phenyl Acrylates in Polymer Chemistry

α-Phenyl acrylates are a unique class of acrylic monomers characterized by the presence of a phenyl group at the α-position of the acrylate backbone. This substitution introduces significant steric hindrance and electronic effects that profoundly influence their polymerization behavior compared to conventional acrylates and methacrylates. The resulting polymers often exhibit distinct properties, such as higher glass transition temperatures, altered thermal stability, and unique optical characteristics, making them attractive for a range of specialized applications, including advanced coatings, high-performance adhesives, and biomedical devices.

A thorough understanding of the polymerization kinetics of α-phenyl acrylates is paramount for controlling the polymerization process and tailoring the final polymer properties. This guide will delve into the fundamental kinetic parameters, the state-of-the-art experimental techniques for their determination, and detailed protocols to empower researchers in their scientific endeavors.

Section 1: Fundamental Kinetics of Radical Polymerization

The free-radical polymerization of vinyl monomers, including α-phenyl acrylates, is a chain reaction that proceeds through three primary steps: initiation, propagation, and termination.[1][2]

-

Initiation: The process begins with the generation of free radicals from an initiator molecule, typically through thermal decomposition or photolysis. These primary radicals then react with a monomer molecule to form an initiated monomer radical.

-

Propagation: The newly formed monomer radical rapidly adds to subsequent monomer molecules, leading to the growth of a polymer chain. The rate of this step is governed by the propagation rate coefficient, kp.

-

Termination: The growth of a polymer chain is halted when two growing radical chains react with each other. This can occur through two main mechanisms: combination, where the two chains form a single longer chain, or disproportionation, where a hydrogen atom is transferred from one chain to the other, resulting in two dead polymer chains (one with a saturated end and one with an unsaturated end). The rate of this process is described by the termination rate coefficient, kt.

The overall rate of polymerization (Rp) is a function of the concentrations of the monomer ([M]) and the initiator ([I]), as well as the rate coefficients for initiator decomposition (kd), propagation (kp), and termination (kt). A key parameter in understanding polymerization kinetics is the kinetic chain length, which represents the average number of monomer units that add to a radical before it is terminated.

The Unique Influence of the α-Phenyl Group

The α-phenyl substituent in α-phenyl acrylates introduces several key factors that differentiate their polymerization kinetics from simpler acrylates:

-

Steric Hindrance: The bulky phenyl group sterically hinders the approach of the propagating radical to the monomer double bond. This steric effect is expected to significantly decrease the propagation rate coefficient (kp) compared to less substituted acrylates like methyl acrylate.

-

Radical Stabilization: The phenyl group can stabilize the propagating radical through resonance, which can also contribute to a lower kp.

-

Termination Mechanisms: The steric bulk around the radical center may also influence the termination mechanism, potentially favoring disproportionation over combination.

Due to these factors, the polymerization of α-phenyl acrylates is generally slower than that of other acrylic monomers, and achieving high molecular weights can be more challenging. A precise determination of the kinetic parameters is therefore essential for optimizing polymerization conditions.

Section 2: Experimental Determination of Kinetic Parameters

Accurate determination of the propagation and termination rate coefficients is crucial for a quantitative understanding of polymerization kinetics. The following section details the gold-standard techniques and provides adaptable protocols.

Pulsed-Laser Polymerization in Conjunction with Size-Exclusion Chromatography (PLP-SEC) for kp Determination

The PLP-SEC method is the IUPAC-recommended technique for the accurate determination of the propagation rate coefficient, kp.[3][4][5] The principle of this method involves initiating polymerization with short, periodic laser pulses. Each pulse generates a burst of primary radicals, leading to the simultaneous growth of a large number of polymer chains. The time between pulses (t0) is precisely controlled. The molecular weight distribution of the resulting polymer, analyzed by size-exclusion chromatography (SEC), exhibits a characteristic pattern of peaks or inflection points. The molecular weight at the first inflection point (Mp) corresponds to the length of the polymer chains that grew for the duration of one dark time between pulses. From this, kp can be calculated using the following equation:

Mp = t0 * kp * [M] * M0

where [M] is the monomer concentration and M0 is the molar mass of the monomer.

Protocol 2.1.1: Determination of kp for Ethyl α-Phenylacrylate using PLP-SEC

This protocol is adapted from established procedures for other acrylate systems and should be optimized for the specific α-phenyl acrylate under investigation.[3][4][5]

Materials:

-

Ethyl α-phenylacrylate (inhibitor removed)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

-

Solvent (if applicable, e.g., toluene, ethyl acetate)

-

High-purity nitrogen or argon

Equipment:

-

Pulsed laser (e.g., excimer laser, 308 nm or 351 nm)

-

Thermostatted reaction cell with a quartz window

-

High-pressure liquid chromatography (HPLC) pump for sample pressurization (optional but recommended)

-

Size-exclusion chromatograph (SEC/GPC) with a refractive index (RI) or UV detector, calibrated with appropriate polymer standards (e.g., polystyrene or poly(methyl methacrylate))

Procedure:

-

Sample Preparation:

-

Prepare a solution of ethyl α-phenylacrylate with a known concentration of the photoinitiator (typically 1-5 mmol L-1). If working in solution, use a solvent with a low chain transfer constant.

-

Purge the solution with an inert gas (nitrogen or argon) for at least 30 minutes to remove dissolved oxygen, which acts as an inhibitor.

-

Transfer the deoxygenated solution to the thermostatted reaction cell under an inert atmosphere.

-

-

Pulsed-Laser Polymerization:

-

Set the reaction cell to the desired temperature.

-

Apply a series of laser pulses at a specific repetition rate (e.g., 10-100 Hz). The laser energy should be adjusted to achieve a low monomer conversion (typically < 5%) to avoid significant changes in monomer concentration and viscosity.

-

The duration of the PLP experiment will depend on the monomer reactivity and desired conversion.

-

-

Polymer Isolation and Analysis:

-

After the PLP experiment, precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol or hexane).

-

Filter and dry the polymer under vacuum.

-

Dissolve a known amount of the dried polymer in a suitable solvent for SEC analysis (e.g., tetrahydrofuran, THF).

-

Analyze the molecular weight distribution of the polymer using SEC.

-

-

Data Analysis:

-

Identify the position of the first inflection point (Mp) on the low molecular weight side of the main peak in the SEC chromatogram.

-

Calculate kp using the equation provided above.

-

To ensure the reliability of the obtained kp value, it is crucial to perform experiments at different pulse repetition rates and confirm that the calculated kp remains constant.

-

Real-Time Monitoring of Polymerization Kinetics

While PLP-SEC provides a precise value for kp, it is an offline technique. Real-time monitoring methods are invaluable for studying the overall polymerization kinetics, including the rate of polymerization and monomer conversion profiles.

2.2.1 Fourier-Transform Infrared (FTIR) Spectroscopy

Real-time FTIR spectroscopy is a powerful technique for monitoring the disappearance of the monomer's carbon-carbon double bond, which directly correlates with monomer conversion.[6] The C=C stretching vibration of the acrylate group (typically around 1635 cm-1) is monitored over time.

Protocol 2.2.1.1: Real-Time FTIR Monitoring of Ethyl α-Phenylacrylate Photopolymerization

Materials:

-

Ethyl α-phenylacrylate (inhibitor removed)

-

Photoinitiator (e.g., DMPA)

-

Inert salt plates (e.g., KBr or NaCl)

-

Spacers of known thickness

Equipment:

-

FTIR spectrometer with a rapid scan capability

-

UV/Vis light source for photopolymerization

-

Liquid nitrogen for detector cooling (if required)

Procedure:

-

Sample Preparation:

-

Prepare a mixture of the monomer and photoinitiator.

-

Place a small drop of the mixture between two salt plates separated by a spacer of known thickness.

-

-

FTIR Measurement:

-

Place the sample holder in the FTIR spectrometer.

-

Record a spectrum before initiating polymerization to obtain the initial absorbance of the C=C bond.

-

Initiate polymerization by turning on the UV/Vis light source.

-

Continuously record spectra at regular time intervals during the polymerization.

-

-

Data Analysis:

-

Determine the area of the C=C stretching peak at each time point.

-

Calculate the monomer conversion (X) at each time point using the following equation: X(t) = 1 - (A(t) / A(0)) where A(t) is the peak area at time t, and A(0) is the initial peak area.

-

The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.

-

Section 3: Quantitative Data and Expected Kinetic Behavior

While extensive benchmark kinetic data for a wide range of common acrylates and methacrylates have been compiled and critically evaluated by IUPAC working parties, specific data for α-phenyl acrylates are not as readily available.[3][4][5][7][8] However, based on the established "family-type behavior" of acrylates and the known effects of bulky α-substituents, we can predict the kinetic trends for α-phenyl acrylates.[4][7]

Table 1: Critically Evaluated Propagation Rate Coefficients (kp) for Selected Acrylates at 25 °C (Bulk Polymerization)

| Monomer | kp (L mol-1 s-1) | Activation Energy, Ea (kJ mol-1) | Pre-exponential Factor, A (L mol-1 s-1) | Reference |

| Methyl Acrylate | 23,000 | 17.3 | 1.41 x 107 | [4][7] |

| n-Butyl Acrylate | 28,000 | 17.9 | 2.21 x 107 | [3] |

| Ethyl α-Phenylacrylate (Expected) | Significantly Lower | Higher | Lower | - |

Expert Insights:

-

The kp values for α-phenyl acrylates are expected to be significantly lower than those of methyl and butyl acrylate due to the pronounced steric hindrance from the α-phenyl group.

-

The activation energy (Ea) for propagation is anticipated to be higher, reflecting the greater energy barrier for the addition of the monomer to the sterically hindered propagating radical.

-

The pre-exponential factor (A), which is related to the frequency of successful collisions, is also expected to be lower due to the orientational constraints imposed by the bulky substituent.

Section 4: Visualizing the Polymerization Process

To aid in the conceptual understanding of the radical polymerization of α-phenyl acrylates, the following diagrams illustrate the key mechanistic steps and an exemplary experimental workflow.

Caption: Workflow for kp Determination using PLP-SEC.

Conclusion

The study of the radical polymerization kinetics of α-phenyl acrylates presents both challenges and opportunities. The unique steric and electronic properties imparted by the α-phenyl group necessitate careful experimental design and analysis. While direct kinetic data for this specific class of monomers are still emerging, the principles and protocols outlined in these application notes provide a robust framework for researchers to conduct meaningful investigations. By leveraging the established methodologies for other acrylate systems and understanding the predictable influence of the α-substituent, scientists can effectively explore the polymerization behavior of α-phenyl acrylates and unlock their potential for advanced material applications.

References

-

Beuermann, S., & Buback, M. (2002). Rate coefficients of free-radical polymerization deduced from pulsed laser experiments. Progress in Polymer Science, 27(2), 191-254.

-

Hutchinson, R. A., & Beuermann, S. (2019). Critically evaluated propagation rate coefficients for radical polymerizations: acrylates and vinyl acetate in bulk (IUPAC Technical Report). Pure and Applied Chemistry, 91(11), 1883-1892.

-

Alexanian, A., et al. (2013). Critically evaluated rate coefficients in radical polymerization – 7. Secondary-radical propagation rate coefficients for methyl acrylate in the bulk. Polymer Chemistry, 4(21), 5443-5453.

-

Alexanian, A., et al. (2013). Critically evaluated rate coefficients in radical polymerization – 7. Secondary-radical propagation rate coefficients for methyl acrylate in the bulk. Polymer Chemistry, 4(21), 5443-5453.

-

Beuermann, S., et al. (1997). Critically evaluated rate coefficients for free-radical polymerization, 2. Propagation rate coefficients for methyl methacrylate. Macromolecular Chemistry and Physics, 198(5), 1545-1560.

-

Beuermann, S., et al. (2014). Critically evaluated rate coefficients in radical polymerization-7. Secondary-radical propagation rate coefficients for methyl acrylate in the bulk. Polymer Chemistry, 5(2), 231-231.

-

Wen, M., et al. (1997). Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates. IS&T's NIP13: International Conference on Digital Printing Technologies, 564-568.

-

Dos Santos, A. M., et al. (2021). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling. Industrial & Engineering Chemistry Research, 60(26), 9291-9316.

-

Barner-Kowollik, C., et al. (2018). Modeling of the Free Radical Copolymerization Kinetics of n-Butyl Acrylate, Methyl Methacrylate and 2-Ethylhexyl Acrylate Using PREDICI®. Polymers, 10(12), 1363.

-

Soni, J., et al. (2014). Copper mediated controlled radical copolymerization of styrene and 2-ethylhexyl acrylate and determination of their reactivity ratios. Frontiers in Chemistry, 2, 87.

-

Jenkins, A. D. (2008). Reactivity in Conventional Radical Polymerisation. Chemické listy, 102(4), 232-237.

-

Lynd, N. A., & Hillmyer, M. A. (2015). Simple and Accurate Determination of Reactivity Ratios Using a Nonterminal Model of Chain Copolymerization. Macromolecules, 48(19), 7074-7081.

-

Van Steenberge, P. H. M., et al. (2014). Pulsed laser polymerization–size exclusion chromatography investigations into backbiting in ethylhexyl acrylate polymerization. Polymer Chemistry, 5(10), 3447-3457.

-

Le, T. H. (2015). Studying reactivity ratios and physical properties of methacrylic acid-ethyl acrylate copolymer. Vietnam Journal of Chemistry, 53(1), 88-92.

-

Yamada, B., et al. (1991). Determination of absolute rate constants for radical polymerization and copolymerization of ethyl [alpha]-cyanoacrylate in the p. Die Makromolekulare Chemie, 192(11), 2713-2722.

-

Charleux, B., et al. (2000). Kinetics and Mechanism of Controlled Free-Radical Polymerization of Styrene and n-Butyl Acrylate in the Presence of an Acyclic β-Phosphonylated Nitroxide. Macromolecules, 33(15), 5358-5365.

-

Castignolles, P., et al. (2005). Pulsed Laser Polymerization of Alkyl Acrylates: Potential Effects of the Oxygen Presence and High Laser Power. Macromolecular Chemistry and Physics, 206(23), 2435-2444.

-

Hutchinson, R. A. (2016). Propagation rate coefficients of 2-(dimethylamino)ethyl methacrylate radical polymerization in bulk, alcohols and alcohol/water solutions determined by PLP-SEC. Polymer Chemistry, 7(3), 611-622.

-

Nikitin, A. N., et al. (2018). Chain-length dependence of the propagation rate coefficient for methyl acrylate polymerization at 25 °C investigated by the PLP-SEC method. Polymer Chemistry, 9(4), 443-453.

-

Simões, M. F. R. (2018). First principles prediction of the propagation and side reactions rate coefficients in free radical polymerization of methyl acrylate (Doctoral dissertation, Universidade do Porto).

-

Maradin, M., et al. (2023). Blue Laser for Polymerization of Bulk-Fill Composites: Influence on Polymerization Kinetics. Polymers, 15(2), 393.

Sources

- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 2. Chain-length dependence of the propagation rate coefficient for methyl acrylate polymerization at 25 °C investigated by the PLP-SEC method - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Critically evaluated rate coefficients in radical polymerization – 7. Secondary-radical propagation rate coefficients for methyl acrylate in the bulk - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Critically evaluated rate coefficients in radical polymerization – 7. Secondary-radical propagation rate coefficients for methyl acrylate in the bulk ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/C3PY00774J [pubs.rsc.org]

- 8. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

Application Note: Utilizing Methyl 2-(3-fluorophenyl)acrylate for Advanced Photoresist Formulations

Abstract

The relentless drive for miniaturization in the semiconductor industry necessitates the continuous development of high-performance photoresist materials.[1][2] The choice of monomer is critical, as it fundamentally dictates the physicochemical properties of the final resist, including its resolution, sensitivity, and etch resistance.[2] This application note provides a comprehensive technical guide for researchers and drug development professionals on the formulation and processing of photoresists incorporating Methyl 2-(3-fluorophenyl)acrylate. We explore the rationale behind using this fluorinated monomer, detailing its anticipated benefits in enhancing plasma etch resistance and tuning optical properties. This document provides detailed, field-proven protocols for creating a negative-tone, chemically amplified photoresist, from initial formulation through lithographic processing and characterization.

Rationale and Chemical Principles

The Role of Acrylate Monomers in Photopolymerization

Acrylate and methacrylate monomers are the workhorses of modern photoresist formulations, particularly for systems cured via free-radical polymerization.[3][4][5] Upon exposure to ultraviolet (UV) light, a photoinitiator molecule absorbs a photon and decomposes into highly reactive radical species.[3] This initiation event triggers a chain-growth polymerization of the acrylate monomers, rapidly converting the liquid resist formulation into a solid, cross-linked polymer network in the exposed regions.[3][6] This process forms the basis of negative-tone photoresists, where the exposed, polymerized material becomes insoluble in the developer solution.[7][8]

The basic mechanism involves three key stages:

-

Initiation: A photoinitiator generates free radicals upon irradiation.

-

Propagation: The radical attacks the carbon-carbon double bond of an acrylate monomer, adding it to the chain and regenerating the radical at the new chain end.

-

Termination: Two growing radical chains combine to end the polymerization process.

The Influence of Fluorination in Photoresist Chemistry

The incorporation of fluorine into photoresist polymers is a well-established strategy for enhancing material properties.[9] Fluorinated compounds offer a unique combination of characteristics that are highly desirable in microlithography:

-

Enhanced Etch Resistance: The high strength of the carbon-fluorine bond can improve the resistance of the patterned resist to plasma etching processes, ensuring pattern fidelity during substrate transfer.[10]

-

Optical Properties: Fluorinated materials are often inherently transparent at deep-UV (DUV) wavelengths like 193 nm, making them ideal components for advanced lithography.[10] Conversely, for Extreme Ultraviolet (EUV) lithography, high-Z elements like fluorine can increase photon absorption, potentially boosting sensitivity.[10][11]

-

Modified Solubility: Fluorine's hydrophobicity can be leveraged to control the dissolution behavior of the polymer in aqueous developers, such as tetramethylammonium hydroxide (TMAH), which is crucial for generating high-contrast patterns.[9][10]

-

Increased Acidity: The strong electron-withdrawing nature of fluorine atoms can increase the acidity of nearby functional groups. This is particularly vital in chemically amplified resists (CARs), where it can enhance the efficiency of photoacid generators (PAGs).[9][12]

Properties of Methyl 2-(3-fluorophenyl)acrylate

Methyl 2-(3-fluorophenyl)acrylate is a specialized monomer designed to impart the benefits of fluorination. The phenyl group provides rigidity to the polymer backbone, while the fluorine atom modifies its electronic and physical properties.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₁₀H₉FO₂ | PubChem |

| Molecular Weight | 180.18 g/mol | PubChem |

| Predicted Role | Reactive Monomer | Provides rigidity and etch resistance from the fluorophenyl group; polymerizable via the acrylate moiety. |

| Solubility | Soluble in common organic solvents (PGMEA, Cyclopentanone). | Based on typical acrylate monomer properties. |

| Polymerization | Suitable for free-radical polymerization. | Acrylate functionality is highly reactive towards radicals.[3] |

Formulation Protocol: Negative-Tone Chemically Amplified Resist

This protocol describes the formulation of a negative-tone photoresist. The formulation is based on a chemically amplified (CAR) approach, where a photoacid generator (PAG) produces a strong acid upon exposure. During a post-exposure bake, this acid catalyzes a cross-linking reaction, rendering the exposed regions insoluble.

Materials and Reagents

-

Binder Polymer: Poly(methyl methacrylate-co-methacrylic acid) (PMMA-co-MAA) - Provides film-forming properties and adhesion.

-

Monomer: Methyl 2-(3-fluorophenyl)acrylate (MFPA) - The reactive, property-modifying monomer.

-

Cross-linker: Hexamethoxymethylmelamine (HMMM) - Undergoes acid-catalyzed reaction with the polymer to form a cross-linked network.

-

Photoacid Generator (PAG): Triphenylsulfonium nonaflate - Generates a strong acid upon DUV exposure.

-

Solvent: Propylene glycol monomethyl ether acetate (PGMEA) - A standard, high-performance solvent for photoresists.[13]

Formulation Table

| Component | Role | Weight % (of solids) | Total Weight % |

| PMMA-co-MAA (8.5:1.5) | Binder Polymer | 65% | 13.0% |

| Methyl 2-(3-fluorophenyl)acrylate | Monomer | 20% | 4.0% |

| Hexamethoxymethylmelamine | Cross-linker | 10% | 2.0% |

| Triphenylsulfonium nonaflate | PAG | 5% | 1.0% |

| PGMEA | Solvent | N/A | 80.0% |

| Total | 100% | 100.0% |

Step-by-Step Formulation Procedure

Safety: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.

-

Vessel Preparation: Use an amber glass bottle to prevent premature exposure of the PAG to ambient light. Ensure the bottle and magnetic stir bar are scrupulously clean and dry.

-

Solvent Addition: Add the required amount of PGMEA solvent to the bottle.

-

Binder Dissolution: While stirring, slowly add the PMMA-co-MAA powder to the solvent. Continue stirring until the polymer is fully dissolved. This may take several hours. Gentle heating (40°C) can accelerate dissolution.

-

Component Addition: Once the binder is dissolved, add the methyl 2-(3-fluorophenyl)acrylate monomer, the HMMM cross-linker, and the PAG.

-

Homogenization: Seal the bottle and continue stirring at room temperature for at least 4 hours to ensure a completely homogeneous solution.

-

Filtration: Filter the final solution through a 0.2 µm PTFE filter to remove any particulate matter, which is critical for preventing defects during spin coating.

-

Storage: Store the formulated resist in the amber bottle at 4°C. Allow the resist to equilibrate to room temperature for at least 2 hours before use.[13]

Lithographic Processing Workflow

The following protocol outlines the standard steps for patterning a silicon wafer using the formulated photoresist.

Sources

- 1. Research Portal - Ultra-thin film photoresist characterization for high resolution in Extreme Ultraviolet Lithography [research.kuleuven.be]

- 2. Synthesis of Acrylate Dual-Tone Resists and the Effect of Their Molecular Weight on Lithography Performance and Mechanism: An Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Photopolymer - Wikipedia [en.wikipedia.org]

- 4. pubs.aip.org [pubs.aip.org]

- 5. mdpi.com [mdpi.com]

- 6. radtech.org [radtech.org]

- 7. researchgate.net [researchgate.net]

- 8. microchemicals.com [microchemicals.com]

- 9. spiedigitallibrary.org [spiedigitallibrary.org]

- 10. halocarbon.com [halocarbon.com]

- 11. Fluorine-Rich Zinc Oxoclusters as Extreme Ultraviolet Photoresists: Chemical Reactions and Lithography Performance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exceptional Lithography Sensitivity Boosted by Hexafluoroisopropanols in Photoresists [mdpi.com]

- 13. Process procedure photoresist [allresist.com]

Troubleshooting & Optimization

Technical Support Hub: Purification of Methyl 2-(3-fluorophenyl)acrylate

The Synthesis Context & Impurity Profile[1][2]

Methyl 2-(3-fluorophenyl)acrylate is an

-

High Polymerization Risk: The terminal double bond is significantly more reactive toward radical polymerization than its internal isomer.

-

Isomerization Risk: Under thermal stress or acidic conditions, the double bond may migrate to the thermodynamically more stable

-position (forming the cinnamate derivative).

Common Impurities:

-

Palladium (Pd) Residues: From cross-coupling reactions (e.g., Suzuki coupling of

-haloacrylates or specific Heck protocols).[1][2] -

Phosphine Oxides: If ligands like

or phosphonate reagents (HWE reaction) were used. -

Oligomers: Formed via spontaneous thermal polymerization during workup.

Troubleshooting Guide (Q&A)

Q1: The crude mixture is turning into a gel during rotary evaporation. How do I stop this?

Diagnosis: You are experiencing uncontrolled radical polymerization. This is likely caused by stripping the solvent too thoroughly, which concentrates the monomer and removes dissolved oxygen.

The Fix:

-

Oxygen is Essential: Most acrylate inhibitors (like MEHQ) require dissolved oxygen to function.[3] Do not purge with nitrogen during storage or workup.

-

Temperature Control: Keep the water bath below 40°C.

-

Add Inhibitor Early: Add 100–200 ppm of MEHQ (4-methoxyphenol) or BHT (butylated hydroxytoluene) directly to the reaction quench before starting evaporation.

-

Dilution: Do not evaporate to dryness. Leave the crude as a concentrated oil in a small amount of solvent (e.g., toluene) if you plan to load it onto a column.

Q2: My product is contaminated with Palladium (black specks/color). A standard Celite filtration didn't work.

Diagnosis: You have soluble Pd(II) species or colloidal Pd(0) nanoparticles that pass through Celite.

The Fix: Standard filtration is insufficient for pharmaceutical-grade purity (<10 ppm). You must use a chemical scavenger.

-

Protocol: Treat the organic layer (e.g., Ethyl Acetate or Toluene) with SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin.

-

Dosage: 3–5 equivalents relative to the Pd loading.

-

Time: Stir for 2–4 hours at room temperature.

-

Filtration: Filter through a 0.45

m pad. The filtrate should be significantly lighter in color.

-

Q3: Can I distill this compound?

Answer: Yes, but with extreme caution. Methyl 2-(3-fluorophenyl)acrylate is likely a high-boiling liquid (est. bp 85–95°C at 1 mmHg).

-

Risk: Thermal stress promotes both polymerization and isomerization to the solid cinnamate derivative.

-

Requirement: You must use a short-path distillation setup (Kugelrohr is ideal) under high vacuum (<0.5 mmHg).

-

Additive: Add a non-volatile inhibitor (e.g., Phenothiazine) to the boiling flask, as MEHQ may co-distill or fail if oxygen is depleted in the vacuum.

Decision Matrix & Workflows

Workflow 1: Purification Logic Tree

Caption: Decision logic for selecting the optimal purification route based on catalyst presence and physical state.

Detailed Experimental Protocols

Protocol A: Palladium Removal (Scavenger Method)

Standard Celite filtration often leaves 100–500 ppm Pd. This protocol targets <20 ppm.

-

Dilution: Dilute the crude reaction mixture with Ethyl Acetate or Toluene (10 mL per gram of crude).

-

Scavenger Addition: Add SiliaMetS® Thiol (or equivalent mercapto-functionalized silica).

-

Calculation: If 100 mg Pd catalyst was used, add 500 mg scavenger.

-

-

Incubation: Stir gently at room temperature for 4 hours. Note: vigorous stirring can pulverize the silica, making filtration difficult.

-

Filtration: Filter through a dual-layer pad: Top layer Celite , Bottom layer Activated Charcoal (optional, for color removal).

-

Assay: Check an aliquot via ICP-MS if strict limits apply.

Protocol B: Vacuum Distillation (For Liquids)

Best for removing heavy oligomers and inorganic salts.

| Parameter | Setting/Material | Reason |

| Apparatus | Kugelrohr or Short-path | Minimizes residence time and thermal stress. |

| Vacuum | < 0.5 mmHg | Lowers boiling point to prevent isomerization. |

| Bath Temp | Start @ 60°C, Ramp slowly | Avoid "bumping" of residual solvents. |

| Inhibitor | Phenothiazine (0.5% w/w) | Added to the pot. Unlike MEHQ, it works without oxygen (anaerobic). |

| Collection | Dry Ice / Acetone Trap | Protects pump from volatile acrylate monomers. |

Step-by-Step:

-

Degas the crude oil slightly (rotovap) to remove bulk solvents.

-

Add Phenothiazine directly to the boiling flask.

-

Establish high vacuum.

-

Increase temperature.[4] Discard the first fraction (volatile impurities).

-

Collect the main fraction (clear oil).

-

Immediately add 50 ppm MEHQ to the receiving flask after collection to stabilize the pure product.

Protocol C: Flash Chromatography

Best if the compound is a low-melting solid or if separation from the

-

Stationary Phase: Silica Gel 60 (230–400 mesh).

-

Mobile Phase: Hexanes : Ethyl Acetate (Gradient 95:5 to 80:20).

-

Additive: If separating the

-isomer from the

Storage & Stability Data

Once purified, Methyl 2-(3-fluorophenyl)acrylate remains unstable. Follow these strict storage guidelines:

| Variable | Recommendation | Mechanism |

| Temperature | -20°C | Slows spontaneous thermal polymerization. |

| Atmosphere | Air (Aerobic) | Do not store under Nitrogen. MEHQ requires |

| Stabilizer | MEHQ (10-50 ppm) | Scavenges free radicals generated by light/heat. |